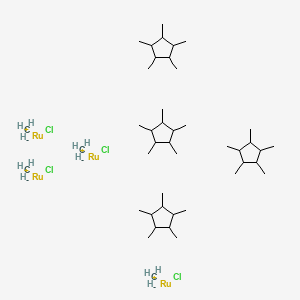![molecular formula C15H9Cl3O6 B12443188 4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one](/img/structure/B12443188.png)
4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system
Preparation Methods
The synthesis of 4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one involves several steps. One common method includes the Vilsmeier-Haack reaction, which is used to introduce the trichloroacetyl group. The starting material, 6-acetyl-4,9-dimethoxy-5H-furo-[3,2-g]-chromen-5-one, undergoes a reaction with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one undergoes various chemical reactions, including:
Scientific Research Applications
4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one can be compared with other furochromenes such as khellin and visnagin. While khellin (4,9-dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one) is a natural product with known medicinal properties, this compound is synthetically derived and has a broader range of applications due to the presence of the trichloroacetyl group . This group enhances its reactivity and potential for chemical modifications .
Properties
Molecular Formula |
C15H9Cl3O6 |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
4,9-dimethoxy-2-(2,2,2-trichloroacetyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C15H9Cl3O6/c1-21-10-6-5-8(14(20)15(16,17)18)24-11(6)13(22-2)12-9(10)7(19)3-4-23-12/h3-5H,1-2H3 |
InChI Key |
GFBWTWPNAZTMLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=COC2=C(C3=C1C=C(O3)C(=O)C(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


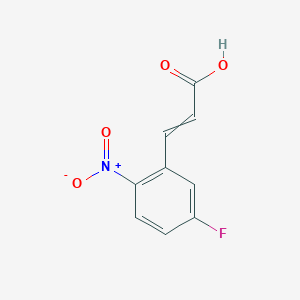
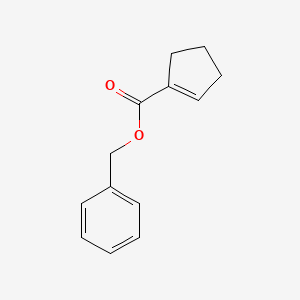
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
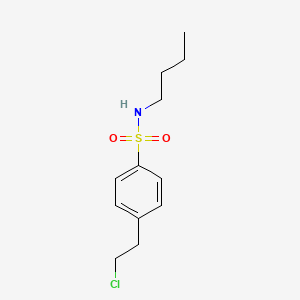
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
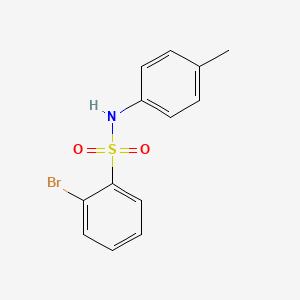


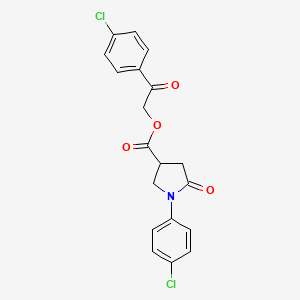

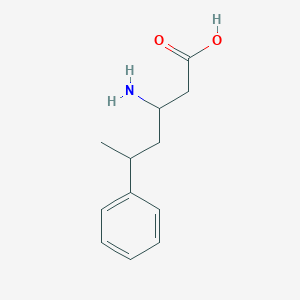
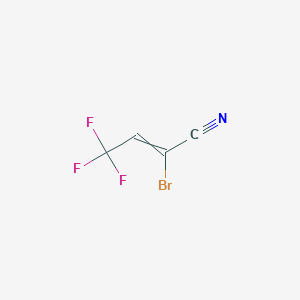
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
